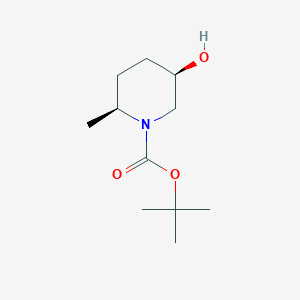

tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.

Addition of the Methyl Group: The methyl group is typically added through alkylation reactions.

Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : Approximately 215.29 g/mol

- CAS Number : 2081972-05-4

- IUPAC Name : tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

The compound features a piperidine ring with a hydroxyl group, a tert-butyl ester group, and a methyl group. Its unique structural properties contribute to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

- Formation of Complex Molecules : It can be used to synthesize more complex piperidine derivatives.

- Protecting Group : The tert-butyl group acts as a protecting group for amines and alcohols during synthetic procedures.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Drug Development : It is being explored as a precursor for drug candidates targeting various diseases due to its ability to modulate biological pathways.

- Biological Activity : Preliminary studies suggest it may possess anti-inflammatory and anti-cancer properties, making it a candidate for further investigation in pharmacological research .

Biological Research

The compound is studied for its interactions with biological targets:

- Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes, which can disrupt pathogenic processes .

- Receptor Interaction : The unique stereochemistry allows it to interact selectively with certain receptors, enhancing its potential as a therapeutic agent .

Data Table: Chemical Reactions and Products

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Amines or thiols | Substituted piperidine derivatives |

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the use of this compound in synthesizing novel piperidine derivatives. The presence of the hydroxyl group facilitated selective reactions leading to compounds with enhanced biological activity against cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

Research focused on the enzyme inhibition properties of this compound showed promising results in inhibiting proteases linked to bacterial virulence. This suggests potential applications in developing antimicrobial agents that target specific bacterial pathways .

Wirkmechanismus

The mechanism of action of tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate: Similar compounds include other tert-butyl esters and piperidine derivatives.

This compound: Compounds with similar functional groups, such as tert-butyl alcohol and tert-butylamine.

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring with a tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a piperidine derivative notable for its unique stereochemistry and functional groups, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

- Chemical Formula : CHNO

- Molecular Weight : Approximately 215.29 g/mol

- CAS Number : 2081972-05-4

The specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator. The presence of the hydroxyl and carboxylate groups may enhance its reactivity and binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures may reduce inflammatory markers, indicating potential use in inflammatory diseases .

- Neuroprotective Properties : There is evidence supporting the protective effects of piperidine derivatives against neurodegenerative conditions, possibly through modulation of neurotransmitter systems.

- Enzyme Inhibition : Compounds related to this structure have been investigated for their ability to inhibit protein tyrosine kinases, which are crucial in cancer signaling pathways.

Case Studies and Experimental Data

- Neuroprotection in Alzheimer's Disease Models :

-

Inflammatory Response Modulation :

- In vitro studies indicated that similar piperidine compounds could significantly lower TNF-alpha levels in macrophages, highlighting their potential in managing inflammatory responses.

- Receptor Interactions :

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

- Piperidine Ring Formation : Cyclization reactions involving appropriate precursors.

- Hydroxyl Group Introduction : Selective hydroxylation reactions.

- tert-butyl Ester Formation : Using tert-butyl chloroformate under basic conditions.

Types of Reactions

The compound undergoes various chemical reactions including:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution Reactions : The tert-butyl group can be substituted under appropriate conditions .

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its potential applications include:

- Development of anti-inflammatory drugs.

- Neuroprotective agents for neurodegenerative diseases.

- Modulators for receptor-targeted therapies in psychiatric disorders.

Eigenschaften

IUPAC Name |

tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.